Enhanced Polarity and Aqueous Solubility Potential vs. Unsubstituted Piperazine Analog (CAS 86620-81-7)
Compared to the des-hydroxyethyl analog methyl 4-[(piperazin-1-yl)methyl]benzoate, the target compound exhibits a lower computed XLogP3 (0.7 vs. 1.0) and a higher Topological Polar Surface Area (53.0 Ų vs. 41.6 Ų), indicating greater hydrophilicity and potentially improved aqueous solubility profiles [1][2]. This shift in polarity is due to the introduction of the hydrogen-bond-capable 2-hydroxyethyl moiety.
| Evidence Dimension | Computed partition coefficient and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 0.7; TPSA = 53.0 Ų |
| Comparator Or Baseline | Methyl 4-[(piperazin-1-yl)methyl]benzoate (CAS 86620-81-7): XLogP3 = 1.0; TPSA = 41.6 Ų |
| Quantified Difference | ΔXLogP3 = -0.3; ΔTPSA = +11.4 Ų |
| Conditions | Computed via XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem) |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, a lower LogP and higher TPSA can translate to reduced lipophilicity-driven off-target binding and improved developability profiles early in lead optimization.
- [1] PubChem Compound Summary for CID 782200: 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/41595-34-0 View Source
- [2] PubChem Compound Summary for CID 7018627: Methyl 4-[(piperazin-1-yl)methyl]benzoate. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/7018627 View Source
